Compound Description: These compounds are a series of 6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives synthesized from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. They were investigated for their potential as anti-cancer and anti-tuberculosis agents. Five of these derivatives showed moderate activity against the H37Rv strain of tuberculosis, while two exhibited potent activity against nine cancer panels in NCI-60 anti-cancer screening [].
Relevance: These compounds share the core imidazo[1,2-a]pyridine-2-carboxylate structure with Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. The difference lies in the presence of a bromine substituent at the 6-position and the carboxamide group instead of the ethyl ester in the related compounds. This structural similarity suggests potential for overlapping biological activity profiles [].
Compound Description: This compound is structurally very similar to Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. The only difference is the position of the methyl substituent on the imidazo[1,2-a]pyridine ring system. This compound was synthesized from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate [].
Relevance: This compound is highly relevant to Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate due to the identical core structure, differing only in the position of a single methyl group. This close similarity highlights the impact of even minor structural modifications on potential biological activity and physicochemical properties [].
2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acids
Compound Description: This series of compounds represents another variation on the imidazo[1,2-a]pyridine core structure. These compounds were synthesized and investigated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities [].
Relevance: These compounds are related to Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate through the common imidazo[1,2-a]pyridine moiety. The key difference lies in the positioning of both the methyl and carboxylate groups. Despite these differences, their shared core structure suggests they might exhibit some overlapping pharmacological profiles [].
Compound Description: This compound is a boronic ester derivative of the imidazo[1,2-a]pyridine-2-carboxylate core. It was a target molecule in a study focusing on regioselective palladium-catalyzed Suzuki–Miyaura borylation reactions [].
Relevance: Although not successfully synthesized in the study, its intended structure highlights the interest in modifying the imidazo[1,2-a]pyridine-2-carboxylate scaffold, particularly at the 6-position, for developing new chemical entities. This is relevant to Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate as it showcases a potential avenue for further derivatization and exploration of its chemical space [].
Compound Description: This compound is another close structural analog of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, with the methyl substituent located at the 8-position of the imidazo[1,2-a]pyridine ring system [].
Relevance: The close structural similarity to Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is significant. This compound was investigated alongside other substituted imidazo[1,2-a]pyridines to understand their reactivity patterns, particularly in nitration reactions []. Comparing their reactivity and potential biological activities could offer insights into the structure-activity relationships within this class of compounds.
Compound Description: YL-IPA08 is a potent and selective ligand for the translocator protein (18 kDa) (TSPO), previously known as the peripheral benzodiazepine receptor (PBR) []. It has shown promising anxiolytic-like effects in animal models of post-traumatic stress disorder (PTSD). The compound exerts its effects by binding to TSPO, which plays a role in neurosteroidogenesis, particularly the production of allopregnanolone [].
Relevance: This compound shares the imidazo[1,2-a]pyridine core with Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. The presence of the 7-methyl substituent in both compounds is notable. YL-IPA08 highlights the potential of the imidazo[1,2-a]pyridine scaffold for developing pharmacologically active compounds, particularly in the realm of central nervous system disorders []. Although YL-IPA08 possesses a significantly more complex structure due to its targeted biological activity, the shared core structure suggests a potential starting point for exploring the pharmacological space of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate.
Compound Description: This compound is a potent and highly selective inhibitor of pestiviruses, including bovine viral diarrhea virus (BVDV) []. AG110 targets the viral RNA-dependent RNA polymerase (RdRp) and disrupts viral RNA synthesis [].
Source and Classification
The compound is cataloged under CAS number 70705-33-8 and has a molecular formula of C11H12N2O2 with a molecular weight of approximately 204.23 g/mol. It is categorized as a specialty product for proteomics research and has been studied for its potential activity against multidrug-resistant tuberculosis strains.
Synthesis Analysis
Synthetic Routes
The synthesis of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves cyclization reactions of appropriate precursors. One common method includes the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous conditions without metal catalysts. This approach is favored for its simplicity and efficiency in producing the desired compound.
Another method involves the reaction between 2-aminopyridines and α-bromoketones or α-chloroketones in the presence of a base, typically conducted under reflux conditions. The initial step often includes the formation of an intermediate that subsequently undergoes cyclization to yield ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate.
Technical Parameters
Reagents: 2-aminopyridine, α-bromoketones or α-chloroketones, NaOH.
Conditions: Reflux in ethanol or DMF, ambient temperature for cycloisomerization.
Yield: Varies depending on the specific method but generally high due to the efficiency of the cyclization process.
Molecular Structure Analysis
The molecular structure of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate features a fused ring system comprising an imidazole and pyridine moiety. The imidazole ring contributes to the compound's basicity and potential interactions with biological targets.
Functional Groups: Carboxylate ester and methyl group at position 7 contribute to the compound's reactivity and solubility characteristics.
Chemical Reactions Analysis
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate can participate in various chemical reactions:
Types of Reactions
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using lithium aluminum hydride.
Substitution Reactions: Nucleophilic substitution can occur at both the methyl group and the ester group using reagents such as sodium hydride.
These reactions are significant for further functionalizing the compound to enhance its biological activity or tailor it for specific applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate primarily involves its interaction with biological targets relevant to disease pathways. Its analogs have shown significant activity against multidrug-resistant tuberculosis strains by disrupting cellular processes through specific enzyme inhibition or receptor binding.
Biochemical Pathways
The compound's efficacy is attributed to its ability to interact with key proteins involved in bacterial survival and replication. This interaction often leads to alterations in metabolic pathways that are critical for pathogen viability.
Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting resistant bacterial strains.
Proteomics Research: Used in studies involving protein interactions due to its unique structural properties.
Synthetic Organic Chemistry: Serves as an intermediate for synthesizing more complex heterocyclic compounds.
The versatility of this compound highlights its significance in ongoing research aimed at addressing challenging health issues such as antibiotic resistance and cancer treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.